![molecular formula C7H6ClNO4S B1585379 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene CAS No. 21081-74-3](/img/structure/B1585379.png)
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene
Overview
Description
“1-Chloro-2-(methylsulfonyl)-4-nitrobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms. Attached to this ring are a chloro group (Cl), a methylsulfonyl group (CH3SO2), and a nitro group (NO2). These functional groups can significantly affect the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the chloro, methylsulfonyl, and nitro groups attached at the 1st, 2nd, and 4th positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating methylsulfonyl group. The presence of these groups can activate or deactivate the benzene ring towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and nitro groups might increase its solubility in polar solvents .Scientific Research Applications
Chemical Reactions and Synthesis
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene participates in various chemical reactions and is used in the synthesis of complex chemical compounds. For instance, it is involved in the oxidation-reduction reactions with chloromethylbenzenes, leading to a series of benzylations, debenzylations, and further oxidation reactions (Austin & Ridd, 1994). Similarly, it reacts with alkali to produce multiple products through complex reaction pathways, indicating its reactivity and potential for generating diverse chemical structures (Shaw & Miller, 1970).
Nucleophilicity and Electrophilicity Studies
The compound's reactivity is further explored in studies investigating the nucleophilicity of sulphenate anions and the electrophilicity of nitroheteroarenes. Such studies highlight its potential in understanding and harnessing chemical reactivity for various applications (Hogg & Robertson, 1979; Seeliger et al., 2008).
Analytical Chemistry and Material Characterization
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene has been used in the analytical characterization of substances, such as the identification of impurities in color additives, showcasing its role in quality control and material analysis (Richfield-Fratz et al., 1989).
Enzyme Inhibition and Pharmaceutical Applications
The compound is also a precursor in the synthesis of enzyme inhibitors. It reacts at room temperature with certain compounds to create a novel class of primary sulfonamides, showing strong inhibition of human carbonic anhydrases, indicating its importance in the development of therapeutic agents (Sapegin et al., 2018).
Future Directions
properties
IUPAC Name |
1-chloro-2-methylsulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJSLMPHYYITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066676 | |
Record name | Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene | |
CAS RN |
21081-74-3 | |
Record name | 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21081-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021081743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-(methylsulphonyl)-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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